2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
2-Bromo-4-(trifluoromethoxy)phenylboronic acid, also known as BTFPB, is a boronic acid derivative that has gained attention in both scientific research and industrial applications. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is represented by the linear formula CF3OC6H4B(OH)2 . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H . The molecular weight of this compound is 284.83 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid include a melting point of 123-127 °C . The compound is solid at room temperature . The compound is also known to form varying amounts of anhydride .Scientific Research Applications
Catalyst in Organic Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid, a close derivative of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, has been demonstrated to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst plays a crucial role in facilitating α-dipeptide synthesis. The specific ortho-substituent of the boronic acid is instrumental in preventing the coordination of amines to the boron atom of the active species, which accelerates the amidation process (Wang, Lu, & Ishihara, 2018).
Intermediate in Aryne Chemistry
1-Bromo-4-(trifluoromethoxy)benzene, closely related to the compound of interest, serves as a precursor in aryne chemistry. When treated with lithium diisopropylamide, it generates intermediates that can be converted to various useful derivatives, such as 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. These intermediates and their derivatives find applications in various chemical synthesis processes, including [4+2] cycloadditions and energy transfer reactions (Schlosser & Castagnetti, 2001).
Antimicrobial Properties
(Trifluoromethoxy)Phenylboronic acids, including isomers of the compound , have been investigated for their physicochemical, structural, antimicrobial, and spectroscopic properties. Studies suggest potential interactions of these compounds with bacterial enzymes, such as LeuRS of Escherichia coli, indicating potential applications in antibacterial treatments (Adamczyk-Woźniak et al., 2021).
Photoluminescence and Material Science
The compound and its derivatives have been utilized in the synthesis of polymeric materials with desirable properties such as high molecular weights, superb thermal stability, and excellent processability. These materials demonstrate significant potential in photoluminescence applications, indicating their utility in the development of advanced materials for optical and electronic applications (Neilson, Budy, Ballato, & Smith, 2007).
Safety And Hazards
properties
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOUQSLNOJJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716577 | |
Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
959997-86-5 | |
Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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